2-Methyl-ethinylestradiol

Description

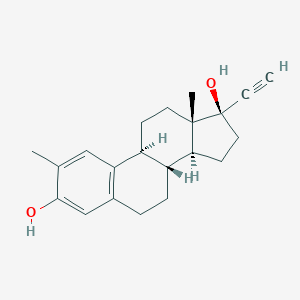

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,11-12,15-16,18,22-23H,5-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPDNXSOEMFRPX-OKSLILNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186115 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-39-9 | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD0T6YEK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyethinylestradiol

Executive Summary

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2-Methoxyethinylestradiol, a methylated derivative of the widely used synthetic estrogen, ethinylestradiol. While ethinylestradiol is a cornerstone of oral contraceptives and hormone replacement therapies, its derivatives are of significant interest to researchers for exploring structure-activity relationships, metabolic stability, and potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals, offering a scientifically grounded, logical framework for the synthesis and rigorous analytical validation of this novel compound. The guide elucidates a regioselective, multi-step synthesis starting from estrone, followed by a thorough discussion of spectroscopic and chromatographic techniques essential for structural confirmation and purity assessment.

Introduction: The Rationale for 2-Methoxyethinylestradiol

Ethinylestradiol (EE) is a potent synthetic estrogen, the activity and metabolic profile of which are well-documented.[1] Its metabolism in vivo primarily involves hydroxylation at the C2 and C4 positions of the aromatic A-ring, followed by methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT).[2][3][4][5][6] The resulting metabolites, such as 2-methoxyestradiol, exhibit distinct biological activities, including anti-angiogenic and pro-apoptotic effects, with minimal interaction with classical estrogen receptors.[7][8]

Synthesizing 2-Methoxyethinylestradiol allows for the direct investigation of this specific methylated metabolite's properties without the confounding influence of other metabolic pathways. This guide proposes a robust synthetic strategy designed to ensure high regioselectivity for the C2-methylation, a critical challenge in steroid chemistry.

Proposed Synthetic Pathway

A direct, selective methylation of the ethinylestradiol phenol at the C2 position is challenging due to the competing reactivity of the C4 position. Therefore, a multi-step, regiocontrolled approach is proposed, commencing with the readily available steroid precursor, estrone. This pathway prioritizes the strategic introduction of functional groups to ensure the desired outcome.

The proposed synthesis involves six key stages:

-

Protection of the C17 ketone of estrone.

-

Ortho-hydroxylation at the C2 position of the protected estrone.

-

Methylation of the newly introduced C2 hydroxyl group.

-

Deprotection to restore the C17 ketone.

-

Ethinylation at C17 to install the key functional group.

-

Purification of the final product.

Detailed Experimental Protocols

-

Rationale: The ketone at C17 is more reactive than the phenolic hydroxyl group towards certain reagents and must be protected to prevent side reactions during the modification of the A-ring. Ketal formation is a standard and reversible method for protecting ketones.

-

Protocol:

-

Dissolve estrone (1.0 eq) in toluene.

-

Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected estrone.

-

-

Rationale: This step introduces a hydroxyl group selectively at the C2 position. The use of a strong, hindered base like LIDAKOR (a mixture of n-butyllithium and diisopropylamine in the presence of potassium tert-butoxide) followed by reaction with an electrophilic boron species and subsequent oxidation provides a reliable method for ortho-hydroxylation of phenols.[9]

-

Protocol:

-

Prepare a solution of LIDAKOR in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon).

-

Slowly add a solution of the estrone-17-ethylene ketal (1.0 eq) in dry THF to the LIDAKOR solution.

-

Stir the mixture for 1 hour at -78 °C.

-

Add trimethyl borate (1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Cool the mixture to 0 °C and add aqueous sodium hydroxide (3M), followed by the slow addition of hydrogen peroxide (30% solution).

-

Stir for 2 hours at room temperature, then quench with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to isolate the 2-hydroxy derivative.

-

-

Rationale: The newly introduced C2 hydroxyl group is more acidic and nucleophilic than the C3 phenolic hydroxyl group, but for selective methylation, it is often advantageous to perform this reaction on the catechol intermediate. Standard Williamson ether synthesis conditions are employed.

-

Protocol:

-

Dissolve the 2-hydroxy-estrone ketal (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (3.0 eq) and methyl iodide (1.5 eq).

-

Reflux the mixture until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-methoxy derivative, which can be used in the next step without further purification.

-

-

Rationale: The ketal protecting group is acid-labile and can be easily removed to regenerate the C17 ketone, making the substrate ready for ethinylation.

-

Protocol:

-

Dissolve the crude 2-methoxy-estrone-17-ethylene ketal in a mixture of acetone and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxyestrone.

-

-

Rationale: This is the final key transformation. The nucleophilic addition of an acetylide anion to the C17 ketone introduces the 17α-ethynyl and 17β-hydroxyl groups, characteristic of ethinylestradiol.

-

Protocol:

-

In a flask under an inert atmosphere, add dry THF and cool to 0 °C.

-

Bubble acetylene gas through the solution while adding potassium tert-butoxide to generate potassium acetylide in situ.

-

Alternatively, use a pre-prepared solution of potassium acetylide.

-

Slowly add a solution of 2-methoxyestrone (1.0 eq) in dry THF to the acetylide suspension at 0 °C.

-

Stir the reaction mixture at 0-5 °C for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Rationale: The final product must be purified to remove any unreacted starting materials, reagents, and side products.

-

Protocol:

-

Subject the crude product to column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Recrystallize the solid from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain pure 2-Methoxyethinylestradiol.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Methoxyethinylestradiol. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR, along with 2D experiments like HSQC and HMBC, will confirm the connectivity of the molecule.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the new methoxy group, the acetylenic proton, and the steroidal backbone. The C2-methoxy group will influence the chemical shifts of the adjacent aromatic protons (H1 and H4).[10][11]

-

¹³C NMR: The spectrum will confirm the presence of 21 carbon atoms. Key signals include those for the acetylenic carbons, the aromatic carbons (with shifts influenced by the hydroxyl and methoxy groups), and the C18 methyl carbon.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxyethinylestradiol (Predicted values based on ethinylestradiol data[1] and standard substituent effects in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C18-CH₃ | ~0.92 (s, 3H) | ~13.0 | Angular methyl group. |

| C≡CH | ~2.65 (s, 1H) | ~74.5 | Acetylenic proton. |

| C≡CH | - | ~87.5 | Quaternary acetylenic carbon. |

| C2-OCH₃ | ~3.80 (s, 3H) | ~56.0 | Methoxy group protons. |

| C1-H | ~6.60 (s, 1H) | ~112.0 | Aromatic proton, singlet due to lack of adjacent proton. |

| C4-H | ~6.95 (s, 1H) | ~115.0 | Aromatic proton, singlet due to lack of adjacent proton. |

| C3-OH | ~5.0-5.5 (br s, 1H) | - | Phenolic hydroxyl, shift is concentration-dependent. |

| C17-OH | ~1.9-2.2 (br s, 1H) | - | Tertiary hydroxyl, shift is concentration-dependent. |

| C17 (quaternary) | - | ~80.0 | Carbon bearing the hydroxyl and ethynyl groups. |

| Aromatic C (C2, C3) | - | ~145-155 | Quaternary aromatic carbons attached to oxygen. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in MS/MS provides further structural evidence.

-

Expected Molecular Ion: For C₂₁H₂₆O₃, the expected [M+H]⁺ is m/z 327.1955.

-

Key Fragmentation Patterns: Steroids often exhibit characteristic fragmentation patterns involving the cleavage of the D-ring.[12][13] The presence of the ethynyl and methoxy groups will also influence fragmentation.

Table 2: Predicted Mass Spectrometry Data for 2-Methoxyethinylestradiol (ESI+)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 327.1955 | Protonated molecular ion |

| [M+Na]⁺ | 349.1774 | Sodium adduct |

| [M+H-H₂O]⁺ | 309.1849 | Loss of water from the C17-hydroxyl group |

| [M+H-C₂H₂]⁺ | 301.1804 | Loss of acetylene from the molecular ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol: The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Absorption Bands:

-

~3500-3300 cm⁻¹ (broad): O-H stretching vibration from the two hydroxyl groups.[14]

-

~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic and methyl groups.

-

~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~1610, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1050 cm⁻¹: C-O stretching of the hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound and for monitoring reaction progress.

-

Protocol: A reverse-phase method is typically used.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water is effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection, typically around 280 nm due to the phenolic chromophore.

-

Purity Assessment: The purity is determined by the area percentage of the main peak. The final product should exhibit a purity of >98%.

-

Conclusion

This guide outlines a logical and robust strategy for the synthesis and comprehensive characterization of 2-Methoxyethinylestradiol. By employing a protecting group strategy, the synthesis is designed to overcome the challenge of regioselectivity in A-ring functionalization. The detailed characterization workflow, combining NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unequivocal identification and high purity of the target compound. This framework empowers researchers to produce and validate this important estrogen derivative, facilitating further investigation into its unique biological properties.

References

-

Chen, I., et al. (2001). Oxidative Transformation of 2-hydroxyestrone. Stability and Reactivity of 2,3-estrone Quinone and Its Relationship to Estrogen Carcinogenicity. Chemical research in toxicology, 14(9), 1193-2000. Available from: [Link]

-

van den Bemd, G. C. M. L. G., et al. (2003). Short synthesis of 2-methoxyestradiol and 2-hydroxyestradiol. Steroids, 68(4), 373-375. Available from: [Link]

-

Wikipedia contributors. (2023). 2-Methoxyestradiol. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Low, Y. L., et al. (2008). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3545-3549. Available from: [Link]

-

Obi, N., et al. (2011). Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? International Journal of Women's Health, 3, 37-51. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5991, Ethinylestradiol. Available from: [Link].

-

Pribiag, H., & Ziv-Tzar, D. (2013). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Frontiers in bioscience (Scholar edition), 5(2), 604-617. Available from: [Link]

-

Lévesque, E., et al. (2001). Specificity and regioselectivity of the conjugation of estradiol, estrone, and their catecholestrogen and methoxyestrogen metabolites by human uridine diphospho-glucuronosyltransferases expressed in endometrium. The Journal of clinical endocrinology and metabolism, 86(2), 803-10. Available from: [Link]

-

Shajahan, A., et al. (2009). Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges. Molecular Pharmaceutics, 6(4), 998-1009. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

- Google Patents. (1981). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.

-

N'Zemba, B., et al. (2000). Solid-Phase Synthesis of Phenolic Steroids: From Optimization Studies to a Convenient Procedure for Combinatorial Synthesis of Biologically Relevant Estradiol Derivatives. Journal of Combinatorial Chemistry, 2(4), 365-378. Available from: [Link]

-

Lee, S. J., et al. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear medicine and biology, 34(7), 839-46. Available from: [Link]

-

Zahid, M., et al. (2013). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 3(4), 1013-1033. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66414, 2-Methoxyestradiol. Available from: [Link].

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. [Image]. Available from: [Link]

-

Raja, T., et al. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Letters, 86(1-3), 127-131. Available from: [Link]

- Google Patents. (1940). US2194215A - Methylation of phenolic compounds.

-

Nirogi, R., et al. (2015). High-sensitivity simultaneous liquid chromatography–tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Biomedical Chromatography, 29(4), 508-516. Available from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available from: [Link]

-

Taylor & Francis Online. (n.d.). 2 hydroxyestrone – Knowledge and References. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [PDF]. Available from: [Link]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Galyametdinov, Y. G., et al. (2006). Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. Biopolymers and Cell, 22(5), 363-374. Available from: [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Paradine, S. M., et al. (2020). Late-stage oxidative C(sp3)-H methylation. Nature, 580(7801), 76-81. Available from: [Link]

-

Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific Reports, 15(1), 31468. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Estradiol. In NIST Chemistry WebBook. Available from: [Link]

-

Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 15(1), 31468. Available from: [Link]

-

Venter, G., et al. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 15(1), 31468. Available from: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 17 β -estradiol in KBr[7]. [Image]. Available from: [Link]

-

Nicu, V. P., et al. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. International Journal of Molecular Sciences, 24(2), 1404. Available from: [Link]

-

Xue, Q., et al. (2005). Promoter methylation regulates estrogen receptor 2 in human endometrium and endometriosis. Biology of reproduction, 73(6), 1317-24. Available from: [Link]

Sources

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 8. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short synthesis of 2-methoxyestradiol and 2-hydroxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. mdpi.com [mdpi.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Methyl-ethinylestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 2-Methyl-ethinylestradiol, a synthetic estrogenic compound. In the absence of extensive direct research on this specific molecule, this document synthesizes information from its parent compound, ethinylestradiol, and related 2-substituted estradiol derivatives to construct a scientifically grounded hypothesis of its biological activities. This guide delves into the structural basis of its presumed estrogen receptor interactions, the resultant genomic and non-genomic signaling cascades, and the established experimental workflows for characterizing such a compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of novel synthetic estrogens.

Introduction: The Rationale for a Presumed Mechanism of Action

This guide will, therefore, present a presumed mechanism of action for this compound, grounded in the principles of steroid hormone action and structure-activity relationships.[5][6] We will explore its likely interactions with estrogen receptors, the downstream signaling pathways it is expected to modulate, and provide detailed protocols for the experimental validation of these hypotheses.

Molecular Structure and its Implications for Biological Activity

The structure of this compound is characterized by the core steroidal nucleus of estradiol, with two key modifications: an ethinyl group at the C17α position and a methyl group at the C2 position.

-

The 17α-Ethinyl Group: This modification is known to significantly increase the oral bioavailability and metabolic stability of the steroid by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group.[1] This is a hallmark of ethinylestradiol and is responsible for its enhanced potency compared to endogenous estradiol.

-

The 2-Methyl Group: Methylation at the C2 position of the A-ring can influence several aspects of the molecule's activity. It may alter the binding affinity and selectivity for the estrogen receptor isoforms (ERα and ERβ) and could also impact its metabolic profile. For instance, 2-hydroxylation followed by methylation is a major metabolic pathway for endogenous estrogens, leading to the formation of 2-methoxyestradiol, a metabolite with distinct biological activities.[3]

The interplay of these two structural features will ultimately define the pharmacological profile of this compound.

Presumed Mechanism of Action: An Estrogen Receptor-Mediated Pathway

The primary mechanism of action of this compound is presumed to be mediated through its interaction with the estrogen receptors, ERα and ERβ.[1][7] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors.[7]

Estrogen Receptor Binding and Activation

This compound is expected to bind to the ligand-binding domain (LBD) of both ERα and ERβ. The affinity and selectivity for each isoform will be a critical determinant of its tissue-specific effects. Ethinylestradiol itself exhibits high affinity for both ERα and ERβ.[1] The presence of the 2-methyl group may modulate this affinity.

Upon binding, the receptor is predicted to undergo a conformational change, leading to the dissociation of heat shock proteins, dimerization, and subsequent translocation to the nucleus.

Genomic Signaling: The Classical Pathway

The activated this compound-ER complex is expected to bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[7] This interaction initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

The specific genes regulated by this pathway are numerous and play critical roles in a wide range of physiological processes, including cell proliferation, differentiation, and metabolism.

Caption: Presumed genomic signaling pathway of this compound.

Non-Genomic Signaling: Rapid Effects

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects.[1] These are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. These rapid signaling events often involve the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, and can lead to changes in intracellular calcium levels. It is plausible that this compound could also initiate these rapid signaling events.

Experimental Workflows for Characterizing the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays would be employed.

Receptor Binding Affinity

A competitive binding assay is the gold standard for determining the affinity of a ligand for its receptor.[8][9]

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptors

-

Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosolic extracts from tissues or cell lines known to express high levels of these receptors (e.g., MCF-7 cells).

-

Radioligand: Use a high-affinity radiolabeled estrogen, such as [³H]-Estradiol.

-

Competition: Incubate a fixed concentration of the receptor source and radioligand with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound fraction using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of radioligand binding) can then be determined and used to calculate the binding affinity (Ki).

Transcriptional Activation

Reporter gene assays are used to assess the ability of a compound to activate gene transcription through a specific receptor.[10][11][12]

Protocol: Estrogen Receptor Luciferase Reporter Gene Assay

-

Cell Line: Use a human cell line that is responsive to estrogens and has been stably or transiently transfected with a reporter construct. A common choice is the T47D or MCF-7 breast cancer cell line.[13]

-

Reporter Construct: The construct typically contains multiple copies of an ERE upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase.

-

Treatment: Culture the cells in a multi-well plate and treat with a range of concentrations of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Caption: Workflow for an estrogen receptor reporter gene assay.

Downstream Gene Expression Profiling

To gain a broader understanding of the cellular response to this compound, transcriptomic analysis can be performed.[14][15][16]

Protocol: Microarray or RNA-Seq Analysis

-

Cell Treatment: Treat a suitable cell line (e.g., MCF-7) with this compound at a concentration determined from the reporter gene assay, along with appropriate controls.

-

RNA Extraction: Isolate high-quality total RNA from the cells.

-

Library Preparation and Sequencing (for RNA-Seq) or Hybridization (for Microarray): Prepare sequencing libraries or label the RNA for hybridization to a microarray chip.

-

Data Acquisition: Sequence the libraries on a next-generation sequencing platform or scan the microarray.

-

Bioinformatic Analysis: Analyze the data to identify differentially expressed genes. Perform pathway analysis and gene ontology enrichment to understand the biological processes affected by the compound.

Anticipated Biological Effects and Therapeutic Potential

Based on its structural similarity to ethinylestradiol, this compound is anticipated to exhibit potent estrogenic activity. Its therapeutic potential would likely be in areas where estrogens are currently used, such as:

-

Hormonal Contraception: In combination with a progestin.[17]

-

Hormone Replacement Therapy: For the management of menopausal symptoms.

-

Treatment of certain hormone-responsive cancers: Although the effect of the 2-methyl group on cancer cell proliferation would need to be carefully evaluated, as some 2-substituted estrogens like 2-methoxyestradiol have anti-proliferative effects.[3]

The specific profile of ERα versus ERβ agonism or antagonism will be crucial in determining its tissue-selective effects and overall therapeutic index.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive, scientifically-grounded understanding of its mechanism of action can be constructed through inference from its parent compound, ethinylestradiol, and related molecules. It is presumed to act as a potent estrogen receptor agonist, modulating gene expression through both genomic and non-genomic pathways. The experimental workflows detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Further research into this and other novel synthetic estrogens is warranted to explore their potential as next-generation therapeutic agents.

References

-

ACS Publications. (n.d.). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology. Retrieved from [Link]

-

BioRxiv. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. Retrieved from [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

-

Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.

-

National Center for Biotechnology Information. (n.d.). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gene Expression Profiles for Detecting and Distinguishing Potential Endocrine-Disrupting Compounds in Environmental Samples. Retrieved from [Link]

-

JoVE. (2025). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transcriptome profiling and genomic atlas study for endocrine disrupting chemicals in whole body system of animals. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). Retrieved from [Link]

-

Oxford Academic. (n.d.). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Retrieved from [Link]

-

Oxford Academic. (2022). In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. Toxicological Sciences. Retrieved from [Link]

-

Pharmatest. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro test systems for the evaluation of the estrogenic activity of natural products. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative comparisons of in vitro assays for estrogenic activities. Retrieved from [Link]

-

ResearchGate. (2026). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]

-

Springer Nature. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Retrieved from [Link]

-

PubChem. (n.d.). Ethinylestradiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ethinyl Estradiol?. Synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of action of 2-methoxyestradiol: new developments. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). The mechanism of action of low dose combined oral contraceptives. Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationships of estrogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic 2-Methoxyestradiol Derivatives: Structure-Activity Relationships. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethinyl Estradiol. MeSH. Retrieved from [Link]

-

PubMed. (2025). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Retrieved from [Link]

Sources

- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 3. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Structure-activity relationships of estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jove.com [jove.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jabg.org [jabg.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Methoxyethinylestradiol as a Metabolite of Ethinylestradiol

Abstract

This technical guide provides a comprehensive overview of the metabolic formation of 2-methoxyethinylestradiol from its parent compound, ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives. We will delve into the key enzymatic processes, analytical methodologies for detection and quantification, and the biological significance of this metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ethinylestradiol metabolism and its implications.

Introduction to Ethinylestradiol and its Metabolic Fate

Ethinylestradiol (17α-ethynylestradiol) is a potent synthetic estrogen that has been a cornerstone of hormonal contraception for decades.[1][2] Its chemical structure, characterized by an ethynyl group at the C17α position, confers high oral bioavailability and increased resistance to metabolic degradation compared to its endogenous counterpart, 17β-estradiol.[3][4] However, EE is not metabolically inert and undergoes extensive biotransformation, primarily in the liver and gut wall.[5][6] Understanding the metabolic pathways of EE is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as its potential for drug-drug interactions and long-term health effects.[6][7]

The metabolism of EE is a multi-step process involving Phase I and Phase II enzymatic reactions. Phase I reactions, primarily oxidations, are followed by Phase II conjugation reactions that facilitate the excretion of the metabolites.[8] A major Phase I metabolic pathway for EE is aromatic hydroxylation, leading to the formation of catechol estrogens.[9] These catechols are then subject to further metabolism, including O-methylation, a critical step in their detoxification and clearance.[10][11]

The Metabolic Pathway: From Ethinylestradiol to 2-Methoxyethinylestradiol

The formation of 2-methoxyethinylestradiol from ethinylestradiol is a two-step enzymatic process. It's important to clarify the nomenclature: "2-Methyl-ethinylestradiol" commonly refers to 2-methoxyethinylestradiol, where a methyl group is added to the 2-hydroxyl group, not directly to the steroid ring.

Step 1: 2-Hydroxylation of Ethinylestradiol

The initial and rate-limiting step in this pathway is the aromatic hydroxylation of EE at the C2 position of the A-ring, forming 2-hydroxyethinylestradiol (2-OH-EE).[1][8][12] This reaction is catalyzed by various cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform responsible for this transformation in the liver.[1][8][13][14] Other CYP isoforms, such as CYP2C9, also contribute to a lesser extent.[13][14]

The formation of 2-OH-EE is significant because it introduces a catechol moiety, which is a dihydroxy-substituted aromatic ring. Catechols are highly reactive and can undergo further oxidation to form semiquinones and quinones, which are electrophilic species capable of binding to cellular macromolecules, including DNA, and may contribute to the carcinogenic potential of estrogens.[15]

Step 2: O-Methylation of 2-Hydroxyethinylestradiol

The subsequent step is the O-methylation of the catechol intermediate, 2-OH-EE, to form 2-methoxyethinylestradiol. This reaction is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT).[10][11] COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen.[10] This methylation is a crucial detoxification step, as it converts the reactive catechol into a more stable and less toxic methoxy derivative, which can then be more readily conjugated and excreted.[16]

The efficiency of this methylation process can vary among individuals due to genetic polymorphisms in the COMT gene, which can influence the levels of potentially harmful catechol estrogen metabolites.[10]

Analytical Methodologies for Metabolite Detection and Quantification

The accurate detection and quantification of EE and its metabolites, including 2-methoxyethinylestradiol, in biological matrices such as plasma, urine, and in vitro incubation mixtures are essential for pharmacokinetic studies and risk assessment. Due to the low concentrations of these analytes, highly sensitive and specific analytical methods are required.

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances and enrich the analytes of interest. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analytes from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain and then elute the analytes. This is a widely used and effective method for cleaning up complex samples.[17]

For enhanced sensitivity, derivatization of EE and its metabolites with reagents like dansyl chloride can be performed to improve their ionization efficiency in mass spectrometry.[17]

Chromatographic Separation and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of EE and its metabolites.[9][18][19]

| Parameter | Typical Value/Condition | Rationale |

| Chromatography | ||

| Column | C18 reverse-phase | Provides good retention and separation of steroid hormones. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid) | Allows for the elution of compounds with a wide range of polarities. |

| Mass Spectrometry | ||

| Ionization | Electrospray Ionization (ESI) in positive or negative mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules. |

| Detection | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Experimental Protocol: In Vitro Metabolism of Ethinylestradiol

This protocol outlines a typical in vitro experiment to study the formation of 2-methoxyethinylestradiol from EE using human liver microsomes.

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), a NADPH-regenerating system (to support CYP activity), and S-adenosyl-L-methionine (SAM, the methyl donor for COMT).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add ethinylestradiol (the substrate) to the pre-warmed incubation mixture to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant into the LC-MS/MS system for the quantification of the parent drug (EE) and its metabolites (2-OH-EE and 2-methoxyethinylestradiol).

-

Biological Significance and Toxicological Implications

The metabolic pathway leading to 2-methoxyethinylestradiol has significant biological and toxicological implications.

-

Detoxification: The methylation of 2-OH-EE to 2-methoxyethinylestradiol is a critical detoxification pathway that reduces the potential for the formation of reactive quinone species.[16]

-

Hormonal Activity: While ethinylestradiol is a potent estrogen, its hydroxylated and methylated metabolites generally exhibit much lower estrogenic activity.[20]

-

Potential for Carcinogenesis: The balance between the formation of catechol estrogens and their subsequent detoxification by methylation is crucial. An imbalance, potentially caused by genetic factors or drug interactions that inhibit COMT activity, could lead to an accumulation of reactive catechol quinones, which have been implicated in the initiation of cancer.[15][21]

-

Drug-Drug Interactions: Co-administration of drugs that are inducers or inhibitors of CYP3A4 can alter the rate of 2-hydroxylation of EE, thereby affecting its plasma concentrations and potentially its efficacy and safety.[6][7][22]

Conclusion and Future Perspectives

The metabolism of ethinylestradiol to 2-methoxyethinylestradiol via 2-hydroxylation and subsequent O-methylation is a key pathway that governs the clearance and detoxification of this widely used synthetic estrogen. A thorough understanding of this pathway, facilitated by advanced analytical techniques like LC-MS/MS, is paramount for drug development professionals and researchers.

Future research should continue to explore the factors that influence the activity of the enzymes involved in this pathway, including genetic polymorphisms, drug interactions, and environmental factors. A deeper understanding of the biological activities of the various EE metabolites will further enhance our ability to assess the long-term safety of ethinylestradiol-containing medications.

References

-

Wikipedia. Ethinylestradiol. [Link]

-

PubChem. Ethinylestradiol. National Institutes of Health. [Link]

-

Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

-

Slikker, W., Jr, Hill, D. E., & Young, J. F. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of pharmacology and experimental therapeutics, 221(1), 173–181. [Link]

-

Xie, F., Wu, J., & Zhu, B. T. (2009). O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols. Drug Metabolism and Disposition, 37(3), 508–516. [Link]

-

Lavigne, J. A., Goodman, J. E., Fonong, T., Odwin, S., He, P., Roberts, D. W., & Yager, J. D. (2001). Catechol-O-Methyltransferase-mediated Metabolism of Catechol Estrogens: Comparison of Wild-Type and Variant Human Recombinant Enzymes. Cancer Research, 61(20), 7488–7494. [Link]

-

Back, D. J., & Orme, M. L. (1990). Gastrointestinal metabolism of contraceptive steroids. American journal of obstetrics and gynecology, 163(6 Pt 2), 2146–2151. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pharmacokinetics of Ethinyl Estradiol: Absorption, Metabolism, and Elimination. [Link]

-

Ke, A. B., Nallani, S. C., & Zhao, P. (2020). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. Clinical Pharmacology & Therapeutics, 107(4), 967–976. [Link]

-

Markham Integrative Medicine. The Estrogen–Methylation Connection: Why Genes Matter for Hormone Balance. [Link]

-

Ball, P., Knuppen, R., & Breuer, H. (1971). Interactions Between Estrogens and Catechol Amines III. Studies on the Methylation of Catechol Estrogens, Catechol Amines and other Catechols by the Catechol-O-Methyltransferase1 of Human Liver. European Journal of Biochemistry, 21(4), 517–525. [Link]

-

Wang, B., Sanchez, R. I., Franklin, R. B., Evans, D. C., & Huskey, S. E. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17α-ethinylestradiol. Drug metabolism and disposition: the biological fate of chemicals, 32(11), 1209–1212. [Link]

-

Cavalieri, E., Stack, D., Devanesan, P., Todorovic, R., Dwivedy, I., Higginbotham, S., Johansson, S. L., Patil, K. D., Gross, M. L., Gooden, J. K., Ramanathan, R., Cerny, R. L., & Rogan, E. (1997). Molecular origin of cancer: Catechol estrogen-3,4-quinones as endogenous tumor initiators. Proceedings of the National Academy of Sciences, 94(20), 10937–10942. [Link]

-

Roy, V., & Baron, D. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 12(10), 931. [Link]

-

Semantic Scholar. The involvement of cyp 3 a 4 and cyp 2 c 9 in the metabolism of 17-ethinylestradiol. [Link]

-

Laitila, J., Olkkola, K. T., & Neuvonen, P. J. (2002). Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation. British journal of clinical pharmacology, 54(3), 269–274. [Link]

-

Zhang, D., & He, K. (2022). Combined Oral Contraceptives As Victims of Drug Interactions. Drug Metabolism and Disposition, 50(6), 844–857. [Link]

-

Bolt, H. M., Kappus, H., & Remmer, H. (1973). Studies on the metabolism of ethynylestradiol in vitro and in vivo: the significance of 2-hydroxylation and the formation of polar products. Xenobiotica, 3(12), 773–785. [Link]

-

Chen, J., Swift, S., Wright, L., & Singhal, N. (2011). Degradation of 17α-ethinylestradiol by ozonation--identification of the by-products and assessment of their estrogenicity and toxicity. Water research, 45(18), 6145–6154. [Link]

-

Chien, J. Y., Dutta, A., & Duan, X. (2021). Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women. Clinical Pharmacology in Drug Development, 10(3), 281–290. [Link]

-

ResearchGate. Further Assessment of 17 -Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. [Link]

-

Zhu, B. T., Roy, D., & Liehr, J. G. (1993). The carcinogenic activity of ethinyl estrogens is determined by both their hormonal characteristics and their conversion to catechol metabolites. Endocrinology, 132(2), 577–583. [Link]

-

Ovid. Characterisation of the pharmacokinetics of ethinylestradiol and drospirenone in extended-cycle regimens: population pharmacokin. [Link]

-

Drugs.com. Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. [Link]

-

ResearchGate. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. [Link]

-

Endres, S., Mellinger, A., & Blode, H. (2015). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. International journal of clinical pharmacology and therapeutics, 53(10), 842–852. [Link]

-

Inchem.org. Ethinylestradiol (PIM 221). [Link]

-

National Toxicology Program. (2010). Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study). National Toxicology Program technical report series, (548), 1–206. [Link]

-

ACS Publications. Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. [Link]

-

Wikipedia. Hydroxylation of estradiol. [Link]

-

ResearchGate. (PDF) Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. [Link]

-

Patsnap Synapse. What is the mechanism of Ethinyl Estradiol?. [Link]

-

Wiegratz, I., Sänger, N., & Kuhl, H. (2002). Formation of 7 alpha-methyl-ethinyl estradiol during treatment with tibolone. Menopause (New York, N.Y.), 9(4), 293–295. [Link]

Sources

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethinylestradiol (PIM 221) [inchem.org]

- 3. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Gastrointestinal metabolism of contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Oral Contraceptives As Victims of Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info [drugs.com]

- 9. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Studies on the metabolism of ethynylestradiol in vitro and in vivo: the significance of 2-hydroxylation and the formation of polar products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] THE INVOLVEMENT OF CYP 3 A 4 AND CYP 2 C 9 IN THE METABOLISM OF 17-ETHINYLESTRADIOL | Semantic Scholar [semanticscholar.org]

- 15. pnas.org [pnas.org]

- 16. integrative-medicine.ca [integrative-medicine.ca]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 21. The carcinogenic activity of ethinyl estrogens is determined by both their hormonal characteristics and their conversion to catechol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of an oral contraceptive preparation containing ethinylestradiol and gestodene on CYP3A4 activity as measured by midazolam 1′-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 2-Methyl-ethinylestradiol

Foreword: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacokinetic and bioavailability profile of 2-Methyl-ethinylestradiol. It is critical to preface this work with a key insight: while the parent compound, ethinylestradiol (EE), is one of the most extensively studied synthetic estrogens, specific and detailed pharmacokinetic data for its 2-methylated derivative, this compound, remains scarce in publicly accessible literature.

Therefore, this guide is structured to provide a robust and in-depth understanding of the well-documented pharmacokinetics of ethinylestradiol as a foundational framework. From this established baseline, we will extrapolate and provide expert insights into the anticipated pharmacokinetic behavior of this compound, drawing upon established principles of steroid metabolism and the known influence of methylation on drug disposition. This approach ensures scientific integrity while addressing the core topic to the fullest extent possible with the currently available information.

Introduction to this compound: A Structural Perspective

This compound is a synthetic steroidal estrogen, a derivative of the potent and widely used ethinylestradiol. The introduction of a methyl group at the C2 position of the steroid's A-ring is the key structural modification. This seemingly minor alteration can have significant implications for the molecule's interaction with metabolic enzymes and receptors, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.

Ethinylestradiol itself was a landmark in medicinal chemistry, offering high oral bioavailability and potency compared to its parent molecule, estradiol.[1] This is primarily due to the 17α-ethynyl group, which sterically hinders hepatic metabolism. The addition of a 2-methyl group introduces another layer of complexity, potentially altering its metabolic fate and, consequently, its efficacy and safety profile.

The Pharmacokinetic Journey: An ADME Profile of Ethinylestradiol as a Basis for Understanding this compound

The disposition of a drug in the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3] We will first explore these processes in detail for ethinylestradiol, and then project the likely impact of 2-methylation.

Absorption

Ethinylestradiol is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[3] However, it is subject to significant first-pass metabolism in the gut wall and the liver, which reduces its systemic bioavailability to approximately 38-48%.[1][3]

For This compound , a similar rapid absorption from the gastrointestinal tract can be anticipated due to its lipophilic steroid structure. The critical question lies in the extent of its first-pass metabolism. The 2-methyl group could potentially influence the activity of enzymes in the gut wall and liver, though without specific data, this remains a point of scientific inquiry.

Distribution

Once in the systemic circulation, ethinylestradiol is highly bound to plasma proteins, primarily albumin (around 97-98%).[1] It is not significantly bound to sex hormone-binding globulin (SHBG).[1] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects and to be cleared from the body.

The distribution characteristics of This compound are expected to be similar to those of ethinylestradiol. High plasma protein binding to albumin is a common feature of lipophilic steroids. Any minor differences in binding affinity would likely have a limited impact on its overall distribution profile.

Metabolism: The Core of Pharmacokinetic Variability

The metabolism of ethinylestradiol is extensive and complex, occurring primarily in the liver. The major metabolic pathways are:

-

Aromatic Hydroxylation: This is the principal route of oxidative metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] This reaction leads to the formation of catechol estrogens, with 2-hydroxyethinylestradiol being the major metabolite.[4][5]

-

Conjugation: The hydroxylated metabolites and the parent drug can undergo conjugation with sulfates and glucuronides.[3][4] Sulfation is a significant pathway in the intestinal wall during first-pass metabolism.[6]

-

Methylation: The catechol metabolites can be further methylated by catechol-O-methyltransferase (COMT) to form methoxy derivatives, such as 2-methoxyethinylestradiol.[4][7]

For This compound , the presence of the methyl group at the C2 position would likely alter this metabolic cascade significantly. It is plausible that 2-methylation could hinder or even block the primary 2-hydroxylation pathway mediated by CYP3A4. This could potentially:

-

Increase Bioavailability: By reducing first-pass metabolism, a higher fraction of the administered dose might reach the systemic circulation.

-

Shift Metabolism to Other Pathways: The metabolic burden could shift towards other hydroxylation sites (e.g., at the 4, 6, or 16 positions) or favor direct conjugation of the parent molecule.

-

Prolong the Half-Life: A slower rate of metabolism would lead to a longer elimination half-life.

It is also important to consider the metabolic fate of the methyl group itself, although demethylation of aromatic rings in steroids is not a primary metabolic route.

Excretion

The metabolites of ethinylestradiol are excreted in both urine and feces.[1] A significant portion of the metabolites undergoes enterohepatic circulation, where they are excreted in the bile, hydrolyzed by gut bacteria, and reabsorbed into the circulation.[3] This process can contribute to the prolonged half-life of the drug.

The excretion profile of This compound would be dependent on its metabolic profile. If it is primarily excreted as conjugated metabolites, the routes of elimination (urine and feces) would likely be similar to those of ethinylestradiol. The extent of enterohepatic circulation would depend on the nature of its biliary metabolites and their susceptibility to gut bacteria.

Bioavailability: A Quantitative Perspective

The oral bioavailability of ethinylestradiol is in the range of 38-48%.[1][3] There is, however, considerable inter-individual variability in the bioavailability of ethinylestradiol, which can be attributed to differences in first-pass metabolism.[8]

For This compound , as hypothesized above, the bioavailability could be higher than that of ethinylestradiol if the 2-methyl group effectively shields the molecule from extensive first-pass metabolism. However, without experimental data, this remains a theoretical consideration.

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The determination of the pharmacokinetic profile and bioavailability of a steroid compound like this compound requires robust and validated analytical methodologies. The following outlines a typical experimental workflow.

Study Design for a Bioavailability Study

A randomized, two-way crossover study is the gold standard for comparing the bioavailability of two formulations or, in this case, for determining the absolute bioavailability of this compound.

-

Subjects: A cohort of healthy, non-smoking female volunteers of reproductive age.

-

Treatments:

-

Oral Administration: A single oral dose of this compound.

-

Intravenous Administration: A single intravenous infusion of a sterile, pyrogen-free solution of this compound (to determine 100% bioavailability).

-

-

Washout Period: A sufficient time between the two treatments to ensure complete elimination of the drug from the body.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma samples to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified using LLE (e.g., with methyl tert-butyl ether) or SPE (e.g., using a C18 cartridge) to remove interfering substances and concentrate the analyte.

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, derivatization with a reagent like dansyl chloride can be performed.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile and/or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation and Visualization

Tabular Summary of Pharmacokinetic Parameters

The following table presents the known pharmacokinetic parameters for ethinylestradiol, which would serve as a benchmark for future studies on this compound.

| Parameter | Ethinylestradiol | This compound (Anticipated) |

| Bioavailability (F) | ~38-48%[1][3] | Potentially higher due to reduced first-pass metabolism |

| Time to Peak (Tmax) | 1-2 hours | Likely similar to EE |

| Volume of Distribution (Vd) | ~4-5 L/kg | Likely similar to EE |

| Plasma Protein Binding | ~97-98% (to albumin)[1] | High, likely >95% |

| Elimination Half-life (t½) | ~7-36 hours[1] | Potentially longer due to slower metabolism |

| Clearance (CL) | ~10-30 L/h | Potentially lower than EE |

| Primary Metabolic Enzymes | CYP3A4, UGTs, SULTs[3][4] | To be determined; likely altered CYP involvement |

| Major Metabolites | 2-hydroxy-EE, EE-sulfate, EE-glucuronide[3][4] | To be determined; likely different hydroxylation and conjugation patterns |

| Routes of Excretion | Urine and Feces[1] | Likely similar to EE |

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of ethinylestradiol and a typical bioanalytical workflow.

Caption: Metabolic pathway of Ethinylestradiol.

Caption: Bioanalytical workflow for pharmacokinetic studies.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is a subject of significant interest, given the widespread use of its parent compound, ethinylestradiol. While direct experimental data is currently limited, a comprehensive understanding of ethinylestradiol's ADME properties provides a strong foundation for predicting the behavior of its 2-methylated derivative. The key hypothesis is that the 2-methyl group may hinder the primary metabolic pathway of 2-hydroxylation, potentially leading to increased bioavailability and a longer half-life.

To move beyond theoretical considerations, dedicated in vitro and in vivo studies are imperative. In vitro metabolism studies using human liver microsomes and hepatocytes would elucidate the primary metabolic pathways and the enzymes involved. A well-designed clinical pharmacokinetic study, as outlined in this guide, would be essential to definitively characterize the absorption, distribution, metabolism, excretion, and bioavailability of this compound in humans. The insights gained from such studies will be invaluable for the future development and therapeutic application of this and other novel steroidal compounds.

References

-

Fotherby, K. (1982). Pharmacokinetics of ethynyloestradiol in humans. Methods and findings in experimental and clinical pharmacology, 4(2), 133–141. [Link]

-

Goldzieher, J. W. (1990). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. American journal of obstetrics and gynecology, 163(1 Pt 2), 318–322. [Link]

-

Madden, S., Back, D. J., & Orme, M. L. (1994). Metabolism of the oral contraceptive steroids ethynylestradiol, norgestimate and 3-ketodesogestrel by a human endometrial cancer cell line (HEC-1A) and endometrial tissue in vitro. Contraception, 50(1), 49–60. [Link]

-

Guengerich, F. P. (1990). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Steroids, 55(12), 559–562. [Link]

-

Back, D. J., Bates, M., Breckenridge, A. M., Ellis, A., & MacIver, M. (1981). The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa. British journal of clinical pharmacology, 11(3), 275–278. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from [Link]

-

Goldzieher, J. W., & Brody, S. A. (1990). Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

-

PharmaCompass. (n.d.). EE2. Retrieved from [Link]

-

Venter, G., van der Merwe, M., & van der Westhuizen, F. H. (2022). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Scientific reports, 12(1), 10888. [Link]

-

Goldzieher, J. W., & Brody, S. A. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

-

ResearchGate. (n.d.). Essential pathways of estrogen metabolism in humans. 2-M-E2... Retrieved from [Link]

-

Williams, K. I. H. (1980). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. Steroids, 35(3), 269–283. [Link]

-

Pediatric Oncall. (n.d.). Mestranol. Retrieved from [Link]

-

Wikipedia. (n.d.). Mestranol. Retrieved from [Link]

-

Adimoolam, S., Jin, Y., & Penning, T. M. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 8(4), 74. [Link]

-

Venter, G., van der Merwe, M., & van der Westhuizen, F. H. (2022). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. ResearchGate. [Link]

-

Numazawa, M., & Nagaoka, M. (1984). A new efficient synthetic method for 2- and 4-hydroxy-17 alpha-ethynylestradiol. Journal of the Chemical Society, Perkin Transactions 1, 2231–2234. [Link]

-

Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]

- Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.

-

Goldzieher, J. W., & Brody, S. A. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 163(6 Pt 2), 2114–2119. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethinyl Estradiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Schwartz, U., & Hammerstein, J. (1973). The Estrogenic Potency of Ethinylestradiol and Mestranol--A Comparative Study. Acta endocrinologica. Supplementum, 173, 118. [Link]

-

ResearchGate. (n.d.). Synthesis of novel derivatives of ethinyl estradiol. Retrieved from [Link]

-

SCIEX. (n.d.). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. Retrieved from [Link]

-

CRM LABSTANDARD. (n.d.). Ethinyl Estradiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

-

ClinPGx. (n.d.). ethinyl estradiol. Retrieved from [Link]

-

ResearchGate. (n.d.). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. Retrieved from [Link]

-

Drugs.com. (n.d.). Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. Retrieved from [Link]

-

ChemistryViews. (2018, August 20). Optimized Synthesis of Estradiol Methyl Ether. Retrieved from [Link]

Sources

- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. EE2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]

- 6. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]